2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Overview
Description
The compound 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic molecule that features a phenothiazine core linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multiple steps. One common route starts with the preparation of the phenothiazine derivative, which is then reacted with a thiadiazole precursor under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, especially at the phenothiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease.
Medicine: Explored for its anticancer properties, showing activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . In anticancer applications, it may induce apoptosis in cancer cells through various pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide
- 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide
- 3-(2-chloro-10H-phenothiazin-10-yl)-1-propanamine hydrochloride .
Uniqueness
What sets 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE apart is its unique combination of a phenothiazine core and a thiadiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-chlorophenothiazin-10-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS3/c17-9-5-6-13-11(7-9)21(10-3-1-2-4-12(10)24-13)14(22)8-23-16-20-19-15(18)25-16/h1-7H,8H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXUJXWHZMGLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NN=C(S4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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